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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261

5-Fluoro-2-methoxyphenol, also known as 5-fluoroguaiacol, is a substituted phenolic
compound of significant interest in the pharmaceutical and agrochemical industries. Its
structure, featuring a phenol backbone modified with an electron-withdrawing fluorine atom and
an electron-donating methoxy group, imparts a unique combination of reactivity, acidity, and
lipophilicity. These characteristics make it a valuable intermediate and building block in organic
synthesis. For researchers in drug development, understanding the precise physicochemical
properties of this molecule is not merely an academic exercise; it is a prerequisite for
successful process development, formulation, and quality control.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-
Fluoro-2-methoxyphenol. It is structured to deliver not just data, but also the scientific context
and experimental methodologies required for its practical application. The protocols described
are designed as self-validating systems, ensuring that researchers can confidently reproduce
and verify these critical parameters.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. 5-Fluoro-2-methoxyphenol
IS registered and identified across major chemical databases, ensuring traceability and
regulatory compliance.
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Identifier Value Source
CAS Number 72955-97-6 [1]
Molecular Formula C7/H7FO:2 [1]
Molecular Weight 142.13 g/mol [1]
IUPAC Name 5-fluoro-2-methoxyphenol [1]

Common Synonyms

2-Hydroxy-4-fluoroanisole, 5-

Fluoroguaiacol

[1]2]

InChl

InChl=1S/C7H7FO2/c1-10-7-
3-2-5(8)4-6(7)9/h2-4,9H,1H3

[1]

SMILES

COC1=C(C=C(C=C1)F)O

[1]

Core Physicochemical Properties

The physical state, thermal properties, and solubility of a compound dictate its handling,

reaction conditions, and formulation possibilities. A summary of these key properties is

presented below, followed by a deeper analysis.
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Property

Value

Comments

Source

Physical State

White to off-white

solid; may appear as

Reported as both solid
and liquid, suggesting

it is a low-melting solid

[3]4]

a liquid at or near room
temperature.
N ) At atmospheric
Boiling Point 223 °C [2]
pressure.
) Typically measured at
Density 1.224 g/cm3
25 °C.
The acidity of the
pKa 8.97 (Predicted) phenolic hydroxyl [2]
group.
, Indicates moderate
LogP 1.54 - 1.6 (Predicted) ) o [1112114]
lipophilicity.
Flash Point 111 °C [2]

Physical State and Thermal Properties: A Point of

Ambiguity

There is a discrepancy in supplier literature regarding the physical state of 5-Fluoro-2-

methoxyphenol, with some sources listing it as a solid and others as a liquid.[3][4] This

ambiguity typically arises for compounds with a melting point close to standard ambient

temperature (20-25 °C). The definitive method for characterizing this property is Differential

Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

[5] The boiling point is consistently reported at 223 °C, indicating low volatility under standard

conditions.[2]

Acidity (pKa): The Influence of Substitution

The predicted pKa of 8.97 suggests that 5-Fluoro-2-methoxyphenol is a weak acid, a

characteristic feature of phenols.[2] Its acidity is modulated by the electronic effects of its

substituents. The methoxy group at the ortho position (-OCHs) is electron-donating via
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resonance (+M effect) but electron-withdrawing via induction (-1 effect). The fluorine atom at the
meta position relative to the hydroxyl group exerts a strong electron-withdrawing inductive
effect (-1). This -I effect stabilizes the corresponding phenoxide anion, making the compound
more acidic than unsubstituted phenol (pKa = 9.98) and o-methoxyphenol (guaiacol, pKa =
9.98).[1] Accurate pKa determination is crucial for developing purification strategies (acid-base
extraction) and predicting its behavior in physiological environments.

Solubility and Partition Coefficient (LogP)

The compound is described as being soluble in organic solvents, which is consistent with its
aromatic structure.[3] The predicted octanol-water partition coefficient (LogP) of approximately
1.6 indicates that it is moderately lipophilic, favoring partitioning into organic phases over
aqueous ones.[1][4] This property is a critical determinant of a drug candidate's absorption,
distribution, metabolism, and excretion (ADME) profile. While predicted values are useful for
initial assessment, experimental determination provides the definitive data required for
quantitative structure-activity relationship (QSAR) studies and formulation development.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While
public databases may lack complete spectra for this specific compound, its structure allows for
a reliable prediction of its key spectral features.

'H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and
methoxy protons.[6][7]

o Aromatic Protons (3H): Expected in the range of & 6.5-7.5 ppm. The fluorine and oxygen
substituents will influence their precise chemical shifts and create complex splitting patterns
due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

e Phenolic Proton (1H, -OH): A broad singlet, typically in the range of d 4-12 ppm.[8] Its
chemical shift is highly dependent on solvent, concentration, and temperature due to
hydrogen bonding.

o Methoxy Protons (3H, -OCHs): A sharp singlet expected around & 3.8 ppm.[8]
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3C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven unique carbon atoms in the
molecule.[9]

e Aromatic Carbons (6C): Resonances will appear in the & 110-160 ppm region. The carbons
directly bonded to the electronegative oxygen and fluorine atoms (C-F, C-OH, C-OCHs) will
be the most deshielded (further downfield). The C-F bond will also result in a large one-bond
carbon-fluorine coupling constant (:JCF).

o Methoxy Carbon (1C, -OCHs): A signal is expected around & 56 ppm, a typical value for
aromatic methoxy groups.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic
vibrational frequencies.

O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm™1,
characteristic of a hydrogen-bonded hydroxyl group.

e C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm™1,
while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm™1.

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region.

e C-O Stretch (Phenol & Ether): Strong bands in the 1200-1260 cm~1 (aryl ether) and 1000-
1200 cm~1 regions.

o C-F Stretch: A strong band typically found in the 1000-1400 cm~1 region.

Experimental Methodologies

To ensure scientific integrity, the physicochemical properties discussed must be verifiable
through robust experimental protocols. The following section details the standard operating
procedures for characterizing a compound like 5-Fluoro-2-methoxyphenol.
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Caption: Workflow for the comprehensive physicochemical characterization of a chemical
intermediate.

Protocol: Melting Point Determination via DSC

This protocol provides a precise measurement of the melting point (Tm) and assesses thermal
stability.[5][11]

o Sample Preparation: Accurately weigh 2-5 mg of 5-Fluoro-2-methoxyphenol into a Tzero
aluminum DSC pan.

o Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a
sample press. This prevents any loss of material due to sublimation.

+ Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the
reference.

¢ Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or
manual cell.

¢ Method Programming:

o Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
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o Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above
the melt (e.g., 100 °C).

o Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

o Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak in the resulting thermogram.[12] The area under the peak corresponds to the
enthalpy of fusion.

Protocol: Qualitative Solubility Determination

This method establishes a solubility profile in a range of common laboratory solvents.[13][14]

e Solvent Selection: Prepare a panel of solvents, including water, methanol, ethanol, acetone,
ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

o Sample Preparation: Add approximately 10 mg of the compound to a separate small, clear
vial for each solvent.

e Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the
corresponding vial.

o Observation: After each addition, cap the vial and vortex vigorously for 30 seconds. Observe
for complete dissolution against a contrasting background.

 Classification:
o Soluble: Complete dissolution in < 1 mL of solvent.
o Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.
o Insoluble: No visible dissolution.

o Causality: This tiered approach, starting with small solvent additions, allows for a semi-
guantitative assessment of solubility, which is critical for selecting appropriate solvents for
reaction, purification, and formulation.
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Protocol: pKa Determination via UV-Vis
Spectrophotometry

This method leverages the difference in the UV-Vis absorbance spectra between the

protonated phenol (ArOH) and the deprotonated phenoxide (ArO~) to determine the pKa.[15]

Stock Solution: Prepare a concentrated stock solution of 5-Fluoro-2-methoxyphenol in a
suitable organic solvent (e.g., methanol).

Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the
expected pKa (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).

Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot
of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final
concentration should be low enough to be within the linear range of the spectrophotometer.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

Data Analysis: Identify the wavelength of maximum absorbance difference between the
acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer.
The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Trustworthiness: This method is self-validating as the presence of a clear isosbestic point (a
wavelength where the absorbance does not change with pH) confirms a clean transition
between the two species (ArOH and ArO~).

Applications in Research and Development

5-Fluoro-2-methoxyphenol serves as a key starting material and intermediate in several

synthetic pathways.

Pharmaceutical Intermediates: It is an important building block in the synthesis of complex
active pharmaceutical ingredients (APIs).[16] Its defined structure allows for precise,
regioselective reactions to build more elaborate molecular frameworks.

Agrochemicals: Substituted phenols are a common motif in pesticides and herbicides. The
fluorine atom can enhance the biological activity and metabolic stability of the final product.
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[16]

o Organic Synthesis: In a broader context, it is used in the synthesis of acetanilides and other
compounds featuring a methoxy group.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

e Hazard Identification: 5-Fluoro-2-methoxyphenol is classified as a hazardous substance.
GHS classifications indicate it may be harmful if swallowed, cause severe skin burns, and
cause serious eye damage.[1]

e Personal Protective Equipment (PPE): Always handle this compound within a chemical fume
hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-
resistant gloves.

» Handling: Avoid creating dust if in solid form. Avoid contact with skin, eyes, and clothing. Do
not ingest or inhale.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents and strong acids.[3]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Fluoro-2-methoxyphenol | C7TH7FO2 | CID 2774559 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 5-Fluoro-2-methoxyphenol | lookchem [lookchem.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7703366.htm
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://cymitquimica.com/cas/72955-97-6/
https://www.benchchem.com/product/b1362261?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.lookchem.com/ProductWholeProperty_LCPL544886.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. CAS 72955-97-6: 5-Fluoro-2-methoxyphenol | CymitQuimica [cymitquimica.com]
. chemscene.com [chemscene.com]

. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

. orgchemboulder.com [orgchemboulder.com]

°
© (0] ~ » ol H w

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
e 10. researchgate.net [researchgate.net]

e 11. engineering.purdue.edu [engineering.purdue.edu]

e 12. s4science.at [s4science.at]

e 13. researchgate.net [researchgate.net]

e 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

» 15. Frontiers | An Experimental Validated Computational Method for pKa Determination of
Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

e 16. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]

 To cite this document: BenchChem. [Introduction: Situating 5-Fluoro-2-methoxyphenol in
Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362261#physicochemical-properties-of-5-fluoro-2-
methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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